An In-depth Technical Guide to Benzothiazolium, 3-methyl-2-methylthio-, iodide
An In-depth Technical Guide to Benzothiazolium, 3-methyl-2-methylthio-, iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Cation
Benzothiazolium, 3-methyl-2-methylthio-, iodide (CAS No. 20064-98-6) is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. This molecule features a positively charged benzothiazolium core, N-methylated at position 3, and bearing a methylthio (-SMe) group at the electrophilic C2 position, with an iodide anion. Its structure presents a unique combination of a readily leaving group (the methylthio moiety) and a thermally stable heterocyclic scaffold, making it a reagent of significant interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents.
The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The introduction of a quaternary nitrogen and a methylthio group at the 2-position of the benzothiazole ring system in the title compound imparts distinct reactivity, paving the way for its application as a precursor in the synthesis of more complex molecules, such as cyanine dyes, and as a potential electrophilic methylthiolating agent.
This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and safe handling of Benzothiazolium, 3-methyl-2-methylthio-, iodide, offering valuable insights for researchers exploring its utility in their scientific endeavors.
Molecular Structure and Physicochemical Properties
The chemical structure of Benzothiazolium, 3-methyl-2-methylthio-, iodide is characterized by a fused benzene and thiazole ring system. The thiazole nitrogen is quaternized with a methyl group, and the C2 carbon of the thiazole ring is bonded to a methylthio group. The positive charge on the benzothiazolium ring is balanced by an iodide counter-ion.
| Property | Value | Source |
| Chemical Formula | C₉H₁₀INS₂ | [3] |
| Molecular Weight | 323.22 g/mol | [3] |
| CAS Number | 20064-98-6 | [3][4] |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents like DMF and DMSO | Inferred from related compounds |
Synthesis and Characterization: A Proposed Pathway
While a specific, detailed protocol for the synthesis of Benzothiazolium, 3-methyl-2-methylthio-, iodide is not extensively reported in the literature, a logical and efficient two-step synthetic route can be proposed based on established methodologies for the synthesis of analogous 3-alkyl-2-(alkylthio)benzothiazolium salts. The synthesis commences with the readily available starting material, 2-mercaptobenzothiazole (MBT).
Step 1: S-Methylation of 2-Mercaptobenzothiazole (MBT)
The initial step involves the selective S-methylation of the thiol group of 2-mercaptobenzothiazole. This is a standard nucleophilic substitution reaction where the sulfur atom acts as the nucleophile.
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Reaction Scheme:
Caption: Proposed S-methylation of 2-mercaptobenzothiazole.
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Detailed Experimental Protocol (Adapted from similar syntheses):
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To a solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF) is added a base, for instance, potassium carbonate (1.2 eq) or sodium hydride (1.1 eq), portion-wise at room temperature.
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The resulting suspension is stirred for 30-60 minutes to ensure the complete formation of the thiolate anion.
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A methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), is then added dropwise to the reaction mixture.
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The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product, 2-(methylthio)benzothiazole, can be purified by column chromatography on silica gel.
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Step 2: N-Methylation of 2-(Methylthio)benzothiazole
The second step involves the quaternization of the nitrogen atom of the benzothiazole ring. This is achieved by reacting the intermediate, 2-(methylthio)benzothiazole, with a methylating agent, specifically methyl iodide, which also serves as the source of the iodide counter-ion.
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Reaction Scheme:
Caption: Proposed N-methylation to form the target compound.
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Detailed Experimental Protocol (Adapted from similar syntheses):
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2-(Methylthio)benzothiazole (1.0 eq) is dissolved in a suitable solvent like acetonitrile or used neat.
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An excess of methyl iodide (2-5 eq) is added to the solution.
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The reaction mixture is heated to reflux or maintained at an elevated temperature (e.g., 80-100 °C) in a sealed vessel for several hours to overnight.
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The progress of the reaction can be monitored by the precipitation of the product.
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After cooling to room temperature, the precipitated solid is collected by filtration.
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The solid is washed with a cold solvent such as diethyl ether to remove any unreacted starting materials.
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The final product, Benzothiazolium, 3-methyl-2-methylthio-, iodide, is dried under vacuum.
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Characterization
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¹H NMR:
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Aromatic protons of the benzothiazole ring would appear in the range of 7.5-8.5 ppm.
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A singlet corresponding to the N-methyl protons would be expected around 4.0-4.5 ppm, shifted downfield due to the positive charge on the nitrogen.
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A singlet for the S-methyl protons would likely appear in the range of 2.8-3.2 ppm.
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¹³C NMR:
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The quaternary carbon (C2) attached to both sulfur and nitrogen would be significantly deshielded, appearing in the range of 170-180 ppm.
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Aromatic carbons would resonate in the typical region of 120-140 ppm.
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The N-methyl carbon would be expected around 35-40 ppm.
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The S-methyl carbon would appear at approximately 15-20 ppm.
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Mass Spectrometry (ESI+): The positive ion mode would show a prominent peak for the cationic fragment [C₉H₁₀NS₂]⁺ with a m/z of 196.03.
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Infrared (IR) Spectroscopy: Characteristic peaks would include C=N stretching vibrations of the thiazolium ring around 1600-1650 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.
Reactivity and Potential Applications
The chemical reactivity of Benzothiazolium, 3-methyl-2-methylthio-, iodide is primarily dictated by the electrophilic nature of the C2 carbon and the lability of the methylthio group.
Precursor in Cyanine Dye Synthesis
Benzothiazolium salts are well-established precursors in the synthesis of cyanine dyes, which are widely used as fluorescent probes and sensitizers. The C2-methylthio group in the title compound can act as a leaving group in condensation reactions with nucleophiles, particularly active methylene compounds.
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Proposed Reaction Mechanism:
Caption: Generalized pathway for cyanine dye synthesis.
The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to generate the nucleophile. The subsequent attack on the C2 carbon of the benzothiazolium salt, followed by the elimination of methanethiol, leads to the formation of the extended π-conjugated system characteristic of cyanine dyes.
Potential as an Electrophilic Methylthiolating Agent
The structure of Benzothiazolium, 3-methyl-2-methylthio-, iodide suggests its potential as an electrophilic methylthiolating agent. The positively charged benzothiazolium ring acts as a good leaving group, facilitating the transfer of the methylthio group to a variety of nucleophiles.
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Hypothetical Reaction Scheme:
Caption: Hypothetical electrophilic methylthiolation reaction.
This reactivity profile could be exploited in the synthesis of various sulfur-containing organic molecules. However, it is important to note that this application is currently speculative and requires experimental validation.
Safety, Handling, and Storage
As a prudent laboratory practice, Benzothiazolium, 3-methyl-2-methylthio-, iodide should be handled with care, following standard safety protocols for chemical reagents.
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Hazard Identification: While a comprehensive safety data sheet is not available, related benzothiazolium salts are known to be irritants. Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized.
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Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles are mandatory.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
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Skin and Body Protection: A lab coat should be worn.
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Handling:
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Use in a well-ventilated area, preferably in a fume hood.
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Avoid generating dust.
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Wash hands thoroughly after handling.
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Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry, and well-ventilated place.
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Store away from strong oxidizing agents.
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First Aid Measures:
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After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
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After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
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After inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.
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Conclusion
Benzothiazolium, 3-methyl-2-methylthio-, iodide is a versatile heterocyclic compound with significant potential in synthetic organic chemistry. Its straightforward, albeit not extensively documented, synthesis and its inherent reactivity make it a valuable building block for the construction of complex molecules, particularly cyanine dyes. Further exploration of its reactivity, including its potential as a methylthiolating agent, is warranted and could unveil new applications in various fields of chemical research and development. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing molecule.
References
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MDPI. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Retrieved from [Link]
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PubMed. (2018). Novel 3-Methyl-2-alkylthio Benzothiazolyl-Based Ionic Liquids: Synthesis, Characterization, and Antibiotic Activity. Retrieved from [Link]
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MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]
- Google Patents. (n.d.). CN102219756A - Preparation method for two N-alkyl halides.
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Chemical Methodologies. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Retrieved from [Link]
